N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring, a nitrophenyl group, and a fluorobenzamide moiety, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The resulting benzothiazole is then subjected to further reactions to introduce the sulfanyl, nitrophenyl, and fluorobenzamide groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly for the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, resulting in anticonvulsant properties .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide can be compared with other benzothiazole derivatives, such as:
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide: Known for its antimicrobial properties.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide: Studied for its anticancer activities.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: Investigated for their potential use in treating neurological disorders. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse range of biological activities and applications.
Properties
Molecular Formula |
C20H12FN3O3S2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H12FN3O3S2/c21-13-5-3-4-12(8-13)19(25)22-14-9-15(24(26)27)11-16(10-14)28-20-23-17-6-1-2-7-18(17)29-20/h1-11H,(H,22,25) |
InChI Key |
PEEPWHYNFRUXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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